![molecular formula C21H25BrN2O2 B2943496 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1101743-72-9](/img/structure/B2943496.png)

3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

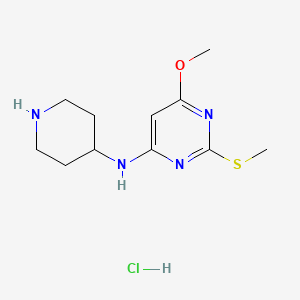

The compound is a type of organic salt, specifically a quaternary ammonium salt, given the presence of the “ium” suffix in its name. It seems to contain a phenyl group (a ring of 6 carbon atoms, typical of many organic compounds), a methoxy group (an oxygen atom bonded to a methyl group), and an imidazo[1,2-a]azepin ring (a type of heterocyclic ring commonly found in various natural products and medicinal compounds) .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, along with a bromide ion. The presence of the imidazo[1,2-a]azepin ring suggests a bicyclic structure .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. These could include things like its melting and boiling points, its solubility in various solvents, its density, and so on .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The compound has been a subject of interest in the synthesis of novel antimicrobial agents. For instance, research led by Sergii Demchenko et al. (2020) focused on the synthesis of novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their 2,5-dehydrogenated analogues. This study found that among 16 new compounds, five derivatives exhibited significant in vitro antimicrobial activity, showing promising results against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020).

Antimicrobial Amphiphiles

Further research by Kuznetsova et al. (2022) introduced novel cationic amphiphiles bearing methoxyphenyl fragments, demonstrating their aggregation properties, solubilization capacity, and hemolytic and antimicrobial activities. These amphiphiles showed high bacteriostatic and bactericidal action against various Gram-positive, including methicillin-resistant strains, and Gram-negative bacteria with low hemolytic activity, indicating their potential as antimicrobial agents (Kuznetsova et al., 2022).

Anticancer Potential

The compound's derivatives have also been evaluated for their anticancer properties. A study by Mahdavi et al. (2017) utilizing the Groebke–Blackburn–Bienayme reaction synthesized new imidazo[1,2‐a]pyrimidine derivatives as potential anticancer agents. This research highlighted the significant cytotoxic activities of hydroxy- and methoxy-phenyl derivatives against human cancer cell lines MCF-7, T-47D, and MDA-MB-231, suggesting the apoptosis-associated cytotoxic effect of these derivatives in cancer cells (Mahdavi et al., 2017).

Synthesis and Antifungal Activity

Another study by Demchenko et al. (2021) synthesized novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, investigating their in vitro antimicrobial activity. The study identified several compounds with significant antibacterial and antifungal activities, notably against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. These findings underscore the potential of these quaternary salts as antimicrobial agents, although noting their high hemolytic activity and cytotoxicity against certain cells (Demchenko et al., 2021).

Mécanisme D'action

Safety and Hazards

As with the physical and chemical properties, the safety and hazards associated with this compound would depend on its exact structure. In general, though, many organic compounds, and particularly organic salts, need to be handled with care. They may be harmful or irritating to the skin and eyes, and some may be toxic if ingested or inhaled .

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2O2.BrH/c1-25-19-13-11-18(12-14-19)22-16-21(24,17-8-4-2-5-9-17)23-15-7-3-6-10-20(22)23;/h2,4-5,8-9,11-14,24H,3,6-7,10,15-16H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNIXJBQBKRFEX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)

![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)

![ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate](/img/structure/B2943423.png)

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)

![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2943426.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)

![ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate](/img/structure/B2943430.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)

![3-(benzenesulfonyl)-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2943435.png)